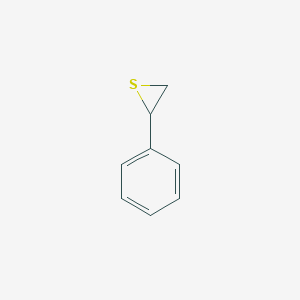

2-Phenylthiirane

Description

Properties

CAS No. |

1498-99-3 |

|---|---|

Molecular Formula |

C8H8S |

Molecular Weight |

136.22 g/mol |

IUPAC Name |

2-phenylthiirane |

InChI |

InChI=1S/C8H8S/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8H,6H2 |

InChI Key |

OQOIYECUXDNABI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(S1)C2=CC=CC=C2 |

Related CAS |

25839-44-5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylthiirane can be synthesized through various methods. One common approach involves the reaction of styrene with sulfur sources. For instance, the reaction of styrene with sulfur dichloride (SCl2) in the presence of a base can yield this compound . Another method involves the use of thiourea and hydrogen peroxide in an aqueous medium .

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Polymerization Reactions

Cationic Ring-Opening Polymerization (CROP)

2-Phenylthiirane undergoes controlled cationic ring-opening polymerization to form stereoregular polythioethers. This method leverages electron-withdrawing substituents (e.g., phenyl groups) to direct regio- and stereochemical outcomes. The reaction proceeds via a cationic mechanism , enabling precise control over polymer microstructure, including tacticity and chain-end functionality .

Key Features

-

Stereoregularity : High stereoregular polymers are achieved using enantiomerically pure thiirane monomers.

-

Initiation : Cationic initiators (e.g., Lewis acids) facilitate ring-opening.

-

Applications : Resulting polymers show potential in advanced materials due to tailored mechanical/thermal properties .

Reactivity and Analogous Reactions

Comparison to Parent Thiirane (Ethylene Sulfide)

While specific reactivity data for this compound is limited in the provided sources, analogous reactions of ethylene sulfide (C₂H₄S) suggest potential behavior:

-

Mercaptoethylation : Reaction with amines to form chelating ligands .

-

Oxidation : Conversion to episulfoxides (e.g., ethylene episulfoxide) using periodate .

Note : The phenyl substituent in this compound may modulate reactivity compared to unsubstituted thiirane, but explicit data is not provided in the sources .

Data Table: Key Reactions

Scientific Research Applications

2-Phenylthiirane has a wide range of applications in scientific research:

Chemistry: It is used as a monomer in the synthesis of polythioethers through cationic ring-opening polymerization.

Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.

Industry: It is used in the production of specialty polymers and materials with unique properties

Mechanism of Action

The mechanism of action of 2-Phenylthiirane in chemical reactions involves the nucleophilic attack on the sulfur atom or the carbon atoms adjacent to the sulfur. This leads to the opening of the three-membered ring and the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, physical properties, and applications of 2-phenylthiirane are distinct from structurally related compounds. Below is a detailed comparison:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Differences

Styrene oxide (oxygen analog) reacts faster in nucleophilic ROP due to higher electronegativity and ring strain but lacks sulfur’s ability to form polysulfides .

Copolymerization with S₈ :

- This compound uniquely copolymerizes with elemental sulfur to form polysulfides, as evidenced by the disappearance of S₈ melting peaks in DSC and Raman bands for S–S bonds (380–540 cm⁻¹) . This property is absent in styrene oxide or methyl-substituted thiiranes.

Stereochemical Control :

- The phenyl group in this compound enables precise control over stereoregularity during polymerization, a critical advantage over smaller thiiranes (e.g., ethylene sulfide) .

Thermal Stability :

- Polysulfides derived from this compound exhibit higher thermal stability compared to styrene oxide-based epoxides, which degrade at lower temperatures .

Research Findings and Data

Spectral Data :

- Polymer Properties: Stereoregular poly(this compound) synthesized via cationic ROP demonstrates enhanced crystallinity and mechanical stability compared to non-stereoregular analogs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-phenylthiirane, and how do reaction conditions influence product purity?

- Methodological Answer : this compound is typically synthesized via catalytic desulfurization of dioxolane-2-thiones or nucleophilic ring-opening of styrene episulfide. For example, Rh(OAc)₂ or FeCl₂ catalysts under anhydrous, inert conditions (argon) yield this compound with minimal byproducts . Reaction purity is highly dependent on ligand choice (e.g., bidentate phosphine ligands reduce selectivity) and solvent dryness, as moisture promotes hydrolysis. Crude ¹H NMR spectroscopy is critical for monitoring conversion and identifying byproducts like styrene episulfide .

Q. How should researchers characterize this compound’s structure and purity in academic settings?

- Methodological Answer : Key techniques include:

- Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., chemical shifts at δ 3.5–4.0 ppm for thiirane protons) and detect impurities.

- Mass Spectrometry (MS) : Exact mass analysis (C₈H₈S, m/z 136.035) validates molecular composition .

- Chromatography : HPLC or GC-MS to quantify residual solvents or unreacted precursors.

- Thermal Analysis : Differential scanning calorimetry (DSC) to assess thermal stability, though decomposition above 150°C is common .

Q. What experimental precautions are necessary for handling this compound due to its instability?

- Methodological Answer : Store under inert gas (argon) to prevent oxidation. Avoid prolonged exposure to light, as thiiranes undergo photolytic ring-opening. Use anhydrous solvents (e.g., THF, DCM) during reactions to suppress hydrolysis. Safety protocols include fume hood use and PPE (gloves, goggles) due to potential sulfur-containing byproducts .

Advanced Research Questions

Q. How does cationic ring-opening polymerization of this compound achieve stereoregular polythioethers, and what factors influence tacticity?

- Methodological Answer : Stereoregularity is controlled by using enantiopure this compound monomers and Lewis acid catalysts (e.g., BF₃·OEt₂). The polymerization mechanism involves regioselective attack at the less hindered thiirane carbon, with stereochemistry dictated by the chiral center’s configuration. Kinetic studies via ¹H NMR and matrix-assisted laser desorption/ionization (MALDI) confirm isotactic or syndiotactic sequences .

Q. What methodological approaches resolve contradictions in reaction outcomes when using different catalysts for this compound synthesis?

- Methodological Answer : Discrepancies arise from competing pathways (e.g., desulfurization vs. rearrangement). For example:

- Rh catalysts favor desulfurization to this compound (60% yield), while FeCl₂ promotes rearrangement byproducts.

- Ligand screening (e.g., DMAP vs. TMPhen) and kinetic profiling via in situ IR/NMR clarify dominant pathways. Computational DFT studies further validate transition states .

Q. How can researchers mechanistically explain competing pathways in this compound formation under organocatalytic conditions?

- Methodological Answer : A nucleophilic mechanism dominates when N-heterocycles (e.g., DMAP) attack the thiirane ring, forming intermediates that decarboxylate to thiolates. Steric effects at the benzylic position disfavor primary carbon attack, leading to secondary rearrangement products. Isotopic labeling (³²S) and trapping experiments confirm intermediates .

Q. What strategies optimize the regioselectivity of this compound derivatization for functionalized thioethers?

- Methodological Answer : Electrophilic substitution at the phenyl group (e.g., nitration, halogenation) requires directing groups (-NO₂, -Br) to enhance para-selectivity. Ring-opening with Grignard reagents (R-MgX) targets the thiirane sulfur, yielding R-substituted thioethers. Monitoring via LC-MS and X-ray crystallography ensures regiochemical control .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the thermal stability of this compound?

- Methodological Answer : Discrepancies stem from impurities (e.g., residual catalysts) accelerating decomposition. Reproducible stability assays require ultra-pure samples (recrystallized from hexane) and thermogravimetric analysis (TGA) under inert gas. Contradictory DSC data may arise from polymorphic forms or solvent residues .

Q. How can researchers reconcile divergent stereochemical outcomes in this compound polymerization?

- Methodological Answer : Variability in tacticity (isotactic vs. atactic) is linked to monomer purity and catalyst aging. Chiral HPLC or circular dichroism (CD) spectroscopy distinguishes enantiomers. Controlled experiments with rigorously purified monomers and fresh catalyst batches reduce variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.